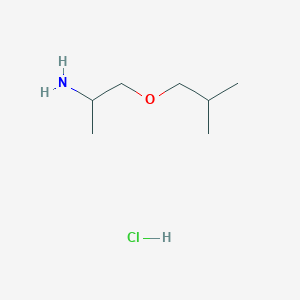
1-(2-Methylpropoxy)propan-2-amine hydrochloride
Übersicht
Beschreibung
“1-(2-Methylpropoxy)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1240529-05-8 . It has a molecular weight of 167.68 . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The IUPAC name for this compound is 1-isobutoxy-2-propanamine hydrochloride . The InChI code is 1S/C7H17NO.ClH/c1-6(2)4-9-5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 167.68 . It is an oil at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen
Conformational Analyses in Different Environments
- A study by Nitek et al. (2020) discusses the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, offering insights into the conformational analyses of similar compounds in various environments. This research is relevant for understanding the structural properties and potential applications of 1-(2-Methylpropoxy)propan-2-amine hydrochloride in different contexts (Nitek et al., 2020).
Pharmacological Characterization
- Grimwood et al. (2011) conducted a study on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, which shares structural similarities with 1-(2-Methylpropoxy)propan-2-amine hydrochloride. This research provides a pharmacological characterization of the compound, highlighting its potential applications in the field of pharmacology (Grimwood et al., 2011).
Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions
- Liu et al. (1993) explored hexadentate N3O3 amine phenols, which are relevant to the study of 1-(2-Methylpropoxy)propan-2-amine hydrochloride due to their similar amine functional groups. This research provides insights into the potential application of such compounds in coordinating metal ions, significant in material science and coordination chemistry (Liu et al., 1993).
Synthesis of β-Aminoketones of the Adamantane Series
- Makarova et al. (2002) discuss the synthesis of β-Aminoketones, particularly relevant to 1-(2-Methylpropoxy)propan-2-amine hydrochloride in understanding the synthetic pathways and potential applications of such aminoketones in various fields, including medicinal chemistry (Makarova et al., 2002).
X-ray Structures and Computational Studies
- Nycz et al. (2011) conducted X-ray structural and computational studies of cathinones, which are structurally related to 1-(2-Methylpropoxy)propan-2-amine hydrochloride. This research is significant for understanding the molecular structure and potential applications of such compounds in various scientific domains (Nycz et al., 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-(2-methylpropoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(2)4-9-5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGHOCCSHBFCAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropoxy)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



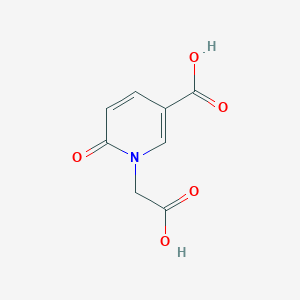
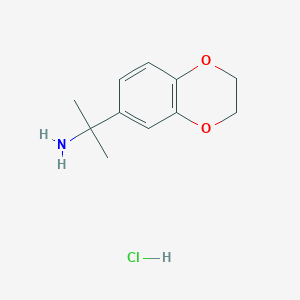
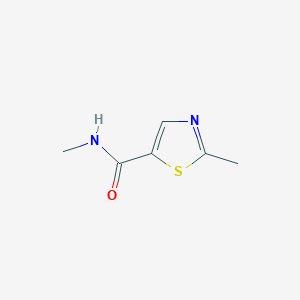
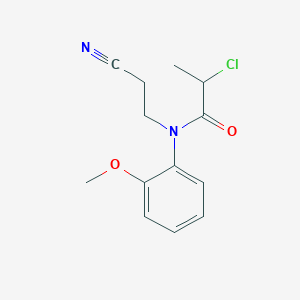
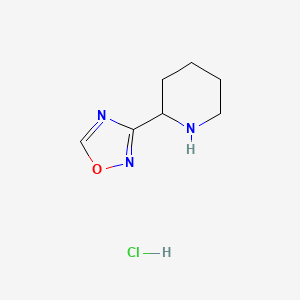
![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)
![Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1421392.png)
![1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine](/img/structure/B1421394.png)


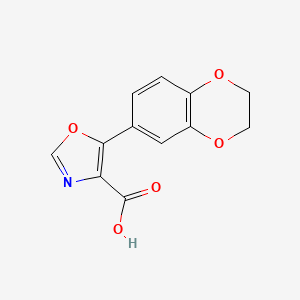
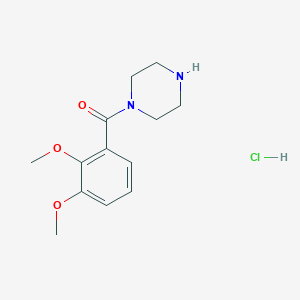
![1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one hydrochloride](/img/structure/B1421403.png)
